Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate
Description
Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a synthetic compound featuring a thiophene core substituted with:
- Position 2: A methyl ester group (COOCH₃).
- Position 3: A sulfonyl-linked piperazine moiety substituted at its 4-position with a 2,4-dimethylphenyl group.
- Position 4: A phenyl group.
This structure combines electron-withdrawing (sulfonyl, ester) and lipophilic (aryl) groups, making it a candidate for receptor-targeted applications, particularly in neurological or metabolic disorders where piperazine derivatives are often explored.
Properties
IUPAC Name |
methyl 3-[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S2/c1-17-9-10-21(18(2)15-17)25-11-13-26(14-12-25)32(28,29)23-20(19-7-5-4-6-8-19)16-31-22(23)24(27)30-3/h4-10,15-16H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLYQTSMQUTGEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3C4=CC=CC=C4)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C25H28N2O4S2
- Molecular Weight : 484.6 g/mol
- Purity : Typically ≥95% .
The compound's biological activity is primarily attributed to its interaction with various biological targets, which can include enzymes and receptors involved in critical physiological processes.
Enzyme Inhibition
Preliminary studies suggest that this compound exhibits inhibitory effects on certain enzymes, notably those involved in metabolic pathways. For instance, it has been associated with the inhibition of mushroom tyrosinase, an enzyme crucial in melanin production. Such inhibition can have implications in dermatological applications, particularly in skin lightening agents .
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections or as a preservative in pharmaceutical formulations.
Anticancer Potential
There is emerging evidence supporting the anticancer potential of this compound. In cellular assays using B16F10 murine melanoma cells, it demonstrated significant anti-melanogenic effects without exhibiting cytotoxicity at lower concentrations (≤20 µM) . This suggests a favorable safety profile for further development.
Case Studies and Research Findings
- Tyrosinase Inhibition Study :
- Cytotoxicity Assessment :
- Antibacterial Activity :
Data Summary Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
a) Thiophene vs. Benzothiophene
- Target Compound : Thiophene core (C₄H₃S).
- Analog () : Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate features a benzothiophene core (C₈H₅S), which adds aromatic bulk and electron density.
b) Thiophene vs. Pyrazolopyrimidinone
- Analog (): Compounds like 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one replace the thiophene with a pyrazolopyrimidinone core.
Piperazine Substituent Variations
a) 2,4-Dimethylphenyl vs. Pyridinyl
- Target Compound : 2,4-Dimethylphenyl substituent (C₈H₉).
- Analog () : Methyl 4-phenyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate substitutes with a pyridinyl group (C₅H₄N).
b) 2,4-Dimethylphenyl vs. 4-Methylpiperazine
- Analog (): Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate uses a 4-methylpiperazine group.
Linker Group Variations
a) Sulfonyl vs. Propanamido
b) Sulfonyl vs. Trifluoromethyl
- Analog (): Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone uses a trifluoromethyl group. Impact: Trifluoromethyl enhances electron-withdrawing effects and metabolic resistance but increases hydrophobicity .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Hypothetical values based on structural analogs.
Table 2: Key Property Trends
Q & A
Q. What are the recommended methodologies for optimizing the synthesis of Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate?
- Methodological Answer : To reduce trial-and-error inefficiencies, employ quantum chemical calculations for reaction path searches (e.g., density functional theory) and integrate information science to prioritize experimental conditions. Use statistical design of experiments (DoE) to screen variables like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can minimize experiments while identifying critical parameters . Validate predicted pathways using HPLC or GC-MS to monitor reaction progress and purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use X-ray crystallography for absolute stereochemical confirmation. Pair this with NMR (¹H, ¹³C, and 2D-COSY) to resolve substituent orientations, particularly the sulfonyl-piperazine and thiophene-phenyl interactions. Computational tools like Gaussian or ORCA can predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with spectroscopic data .
Q. What strategies are effective in resolving solubility challenges during in vitro assays?
- Methodological Answer : Test co-solvents (e.g., DMSO-water gradients) or employ micellar solubilization using nonionic surfactants (e.g., Tween-80). For pH-sensitive assays, buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) can stabilize the compound . Dynamic light scattering (DLS) helps assess aggregation states under varying conditions.
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystallographic data of target proteins (e.g., serotonin receptors linked to piperazine moieties). Molecular dynamics simulations (NAMD/GROMACS) over 100+ ns trajectories can validate binding stability. Pair this with free-energy perturbation (FEP) to quantify affinity changes caused by substituent modifications .
Q. What experimental approaches address contradictory bioactivity data between in vitro and in vivo studies?
- Methodological Answer : Conduct metabolite profiling (LC-HRMS) to identify active or inhibitory metabolites. Use cytochrome P450 inhibition assays (e.g., CYP3A4 isoform) to assess metabolic stability. Integrate pharmacokinetic modeling (e.g., compartmental analysis) to correlate in vitro IC₅₀ values with in vivo efficacy .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer : Systematically modify substituents:
- Piperazine ring : Replace 2,4-dimethylphenyl with halogenated or electron-withdrawing groups to assess steric/electronic effects.
- Thiophene core : Introduce trifluoromethyl or carboxylate analogs to modulate lipophilicity .
Use multivariate analysis (PCA or PLS regression) to quantify contributions of each modification to bioactivity .
Q. What advanced techniques validate the compound’s membrane permeability in CNS-targeted studies?
- Methodological Answer : Employ parallel artificial membrane permeability assays (PAMPA-BBB) to predict blood-brain barrier penetration. Validate with in situ brain perfusion models in rodents. Use MALDI imaging mass spectrometry to map spatial distribution in brain tissues .
Data Analysis and Contradiction Resolution
Q. How to reconcile discrepancies in reported IC₅₀ values across different assays?
- Methodological Answer : Standardize assay conditions (e.g., ATP concentration in kinase assays, serum percentage in cell cultures). Apply Bland-Altman analysis to quantify inter-lab variability. Use cheminformatics tools (e.g., KNIME or Pipeline Pilot) to normalize data against reference compounds .
Q. What statistical frameworks are robust for analyzing dose-response heterogeneity?
- Methodological Answer : Use mixed-effects models (e.g., nonlinear hierarchical regression) to account for biological replicates and batch effects. Bootstrap resampling can estimate confidence intervals for EC₅₀ values. For outlier detection, apply Grubbs’ test or robust Mahalanobis distance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
